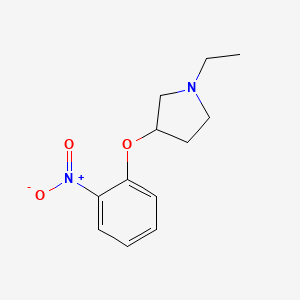

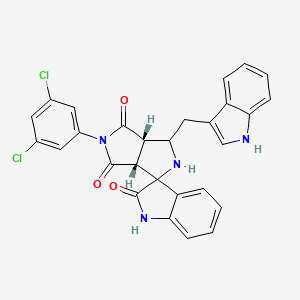

![molecular formula C8H11NO4 B12629712 2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester CAS No. 949585-09-5](/img/structure/B12629712.png)

2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-en-5-carboxylat ist eine komplexe organische Verbindung, die sich durch ihre einzigartige bicyclische Struktur auszeichnet. Diese Verbindung enthält eine Kombination aus Sauerstoff-, Stickstoff- und Kohlenstoffatomen, die in einer bestimmten Konfiguration angeordnet sind, was sie zu einem interessanten Objekt für die chemische Forschung und industrielle Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-en-5-carboxylat beinhaltet typischerweise mehrere Schritte, ausgehend von einfacheren organischen Molekülen. Der Prozess beinhaltet oft die Bildung des bicyclischen Kerns durch Cyclisierungsreaktionen, gefolgt von der Einführung von funktionellen Gruppen wie dem Carbonsäureethylester. Spezifische Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren sind entscheidend, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung große chemische Reaktoren und kontinuierliche Durchflussprozesse umfassen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie und Kristallisation ist unerlässlich, um das gewünschte Produkt in reiner Form zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-en-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche sauerstoffhaltige funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Stickstoff- oder Sauerstoffatome zu verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie die Wahl des Lösungsmittels und die Temperaturregelung spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Amine oder Alkohole produzieren könnte. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu diversen Derivaten der ursprünglichen Verbindung führt.

Wissenschaftliche Forschungsanwendungen

Ethyl-2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-en-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Es kann als Sonde oder Ligand in biochemischen Assays dienen, um die Enzymaktivität oder Rezeptorbindung zu untersuchen.

Medizin: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Mechanismus, durch den Ethyl-2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-en-5-carboxylat seine Wirkung ausübt, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was verschiedene biochemische Pfade beeinflusst. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, variieren je nach spezifischer Anwendung und Kontext der Verwendung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of functional groups such as the carboxylic acid ethyl ester. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bicyclo[2.2.2]oct-7-en-2,3,5,6-tetracarbonsäuredianhydrid: Diese Verbindung teilt eine ähnliche bicyclische Struktur, unterscheidet sich jedoch in den am Kern befestigten funktionellen Gruppen.

2,3-Dioxabicyclo[2.2.2]oct-5-en: Eine weitere verwandte Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

Was Ethyl-2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-en-5-carboxylat auszeichnet, ist seine spezifische Kombination aus Sauerstoff-, Stickstoff- und Carbonsäureethylestergruppen. Diese einzigartige Anordnung verleiht unterschiedliche chemische Eigenschaften und Reaktivität, was sie für verschiedene Forschungs- und industrielle Anwendungen wertvoll macht.

Eigenschaften

CAS-Nummer |

949585-09-5 |

|---|---|

Molekularformel |

C8H11NO4 |

Molekulargewicht |

185.18 g/mol |

IUPAC-Name |

ethyl 2,3-dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylate |

InChI |

InChI=1S/C8H11NO4/c1-2-11-8(10)9-5-6-3-4-7(9)13-12-6/h3-4,6-7H,2,5H2,1H3 |

InChI-Schlüssel |

UJQNGGGFJPMVCS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)N1CC2C=CC1OO2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

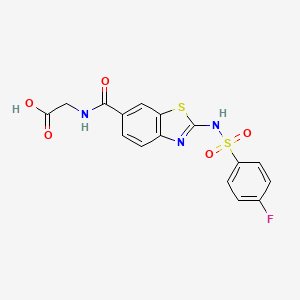

![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)

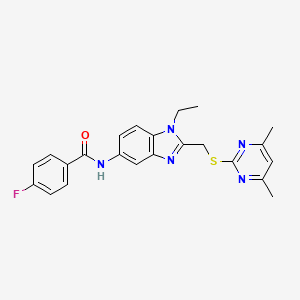

![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)

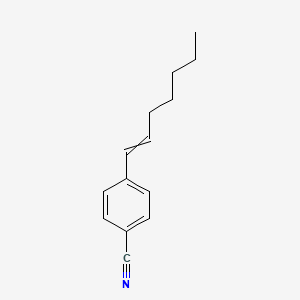

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)

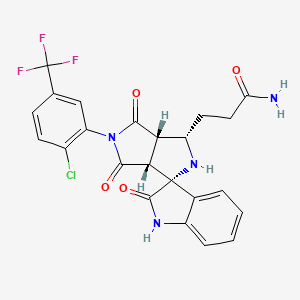

![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)

![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)

![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)

![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)